Ethyl 3,4-O-isopropylideneshikimate Ethyl 3,4-O-isopropylideneshikimate
Brand Name: Vulcanchem
CAS No.: 136994-78-0
VCID: VC21203629
InChI: InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1
SMILES: CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C
Molecular Formula: C12H18O5
Molecular Weight: 242.27 g/mol

Ethyl 3,4-O-isopropylideneshikimate

CAS No.: 136994-78-0

Cat. No.: VC21203629

Molecular Formula: C12H18O5

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,4-O-isopropylideneshikimate - 136994-78-0

Specification

CAS No. 136994-78-0
Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
IUPAC Name ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1
Standard InChI Key YDMLLAZCHMXIOO-BBBLOLIVSA-N
Isomeric SMILES CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C
SMILES CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C
Canonical SMILES CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator